1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-methylbenzoyl)piperazine
CAS No.: 1058239-05-6
Cat. No.: VC11926067
Molecular Formula: C17H19N7O
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058239-05-6 |
|---|---|
| Molecular Formula | C17H19N7O |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | (3-methylphenyl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C17H19N7O/c1-12-4-3-5-13(10-12)17(25)24-8-6-23(7-9-24)16-14-15(18-11-19-16)22(2)21-20-14/h3-5,10-11H,6-9H2,1-2H3 |
| Standard InChI Key | RWXKWORHRRQXQF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C |
Introduction
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions, including cyclization of appropriate precursors under controlled conditions. The specific synthesis route for 1-{3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl}-4-(3-methylbenzoyl)piperazine would likely involve similar methods, possibly starting with the formation of the triazolopyrimidine core followed by attachment of the piperazine and benzoyl moieties.
Medicinal Chemistry
-
Neuroprotection and Anti-inflammatory Effects: Compounds with similar structures have shown potential in neuroprotection and anti-inflammatory therapies, suggesting this compound could be explored for similar applications.
-
Cancer Research: While not directly related, the use of triazolopyrimidine derivatives in cancer research (e.g., as kinase inhibitors) highlights the versatility of these heterocyclic systems in medicinal chemistry .
Biochemical Research
-
Enzyme Interactions: The unique structural features of these compounds make them useful probes for studying enzyme interactions and signaling pathways in cellular systems.
Research Findings
| Compound Feature | Description | Potential Application |
|---|---|---|
| Triazolopyrimidine Core | Provides a unique structural motif | Medicinal chemistry, particularly in neurological disorders |
| Piperazine Ring | Known for diverse pharmacological activities | Anti-inflammatory, neuroprotective effects |
| 3-Methylbenzoyl Moiety | Enhances lipophilicity and potentially biological activity | Improved drug-like properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume